molecular formula C11H9BrO3 B8284299 Acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester

Acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester

Cat. No. B8284299
M. Wt: 269.09 g/mol
InChI Key: ZQLSBAMLSZDLLG-UHFFFAOYSA-N
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Patent
US08193236B2

Procedure details

A mixture of 5-bromo-2-(1-carboxy-ethoxy)-benzoic acid (31.2 g, 108 mmol), acetic anhydride (216 mL) and anhydrous sodium acetate (21.8 g, 266 mmol) is heated under reflux (150° C.) for 4 h. After cooling to room temperature the reaction mixture is carefully quenched with ice-cold water (500 mL). A white precipitate is formed which is collected by suction filtration, thoroughly washed with water and dried in vacuo at 45° C. to afford the title compound as a white powder (19.0 g, 70.6 mmol, 65%). MS (ES+): 269 (M(C11H979BrO3)+H)+.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH:12]([C:14]([OH:16])=O)[CH3:13])=[C:6]([CH:10]=1)C(O)=O.[C:17](OC(=O)C)(=[O:19])[CH3:18].C([O-])(=O)C.[Na+]>>[Br:1][C:2]1[CH:10]=[CH:6][C:5]2[O:11][C:12]([CH3:13])=[C:14]([O:16][C:17](=[O:19])[CH3:18])[C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OC(C)C(=O)O
Name
Quantity
216 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
21.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
CUSTOM
Type
CUSTOM
Details
is carefully quenched with ice-cold water (500 mL)
CUSTOM
Type
CUSTOM
Details
A white precipitate is formed which
FILTRATION
Type
FILTRATION
Details
is collected by suction filtration
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=C(O2)C)OC(C)=O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 70.6 mmol
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.